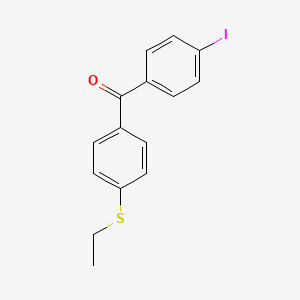

4-(Ethylthio)-4'-iodobenzophenone

Description

Evolution of Benzophenone (B1666685) Chemistry in Organic Synthesis and Materials Science

The journey of benzophenone chemistry began with fundamental organic reactions, such as its synthesis via Friedel-Crafts acylation. Initially valued as a robust photoinitiator for polymerization processes, its ability to absorb UV radiation and transition to an excited triplet state has been extensively harnessed. This excited state can initiate chemical reactions by abstracting a hydrogen atom, a mechanism that underpins its use in photolithography and curing of coatings.

Over the decades, the applications of benzophenone derivatives have expanded significantly. In medicinal chemistry, the benzophenone core serves as a privileged scaffold, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The ability to modify the substitution pattern on the aryl rings allows for the optimization of drug-receptor interactions. In materials science, substituted benzophenones are integral to the development of advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs). Their photophysical properties, such as fluorescence and phosphorescence, are key to their function in these technologies.

Significance of Aryl Halide and Thioether Functionalities in Molecular Design

The incorporation of aryl halide and thioether functionalities into a molecular framework like benzophenone introduces a rich palette of synthetic and functional possibilities.

Aryl Halides , particularly aryl iodides, are exceptionally valuable precursors in modern organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive in a variety of cross-coupling reactions. Seminal methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl iodides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity allows for the modular construction of complex molecules, making the iodo-substituent a versatile synthetic handle for further molecular elaboration.

Thioether (or sulfide) groups also impart unique properties to organic molecules. The sulfur atom, with its lone pairs of electrons, can engage in various non-covalent interactions, influencing molecular packing in the solid state. Thioethers are known to be effective ligands for transition metals, playing a role in catalysis and coordination chemistry. Furthermore, the thioether linkage is found in numerous biologically active compounds and can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing a route to modulate a molecule's polarity and biological activity. The presence of a thioether can also influence the photophysical properties of a molecule by participating in charge transfer processes.

Research Trajectories for 4-(Ethylthio)-4'-iodobenzophenone within Modern Chemical Paradigms

The compound this compound emerges as a molecule of significant interest at the confluence of these chemical paradigms. Its structure synergistically combines the photosensitive benzophenone core with two strategically placed and highly functionalizable groups.

The primary research trajectory for this compound lies in its potential as a multifunctional building block in organic synthesis. The presence of the aryl iodide at the 4'-position provides a reactive site for a plethora of cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of complex benzophenone derivatives. For instance, it can be coupled with boronic acids (Suzuki coupling) to form biaryl systems, with alkynes (Sonogashira coupling) to create extended π-conjugated structures, or with amines and thiols (Buchwald-Hartwig coupling) to introduce further heteroatomic functionality.

In the realm of materials science, this compound could serve as a key intermediate in the synthesis of novel photoactive polymers or small molecules for electronic applications. The combination of the benzophenone chromophore and the heavy iodine atom could favor intersystem crossing, potentially leading to efficient triplet state formation for applications in photodynamic therapy or as a triplet sensitizer (B1316253). The thioether linkage can enhance charge transport properties in organic semiconductors.

In essence, this compound is not merely a static chemical entity but a versatile platform for chemical innovation. Its dual functionalities as a photoactive core and a synthetically adaptable scaffold position it as a valuable tool for the development of new materials, probes, and potentially, therapeutic agents. Future research will likely focus on exploring the full extent of its reactivity and characterizing the properties of the novel compounds derived from it.

Chemical and Physical Properties of this compound and Related Compounds

The precise experimental characterization of this compound is not extensively documented in publicly available literature. However, its properties can be inferred from data available for its constituent parts and closely related analogues.

Table 1: Physicochemical Properties

| Property | This compound | 4-Iodobenzophenone | 4-Chlorobenzophenone | Benzophenone |

| Molecular Formula | C₁₅H₁₃IOS | C₁₃H₉IO | C₁₃H₉ClO | C₁₃H₁₀O |

| Molecular Weight | 368.23 g/mol vulcanchem.com | 308.11 g/mol vulcanchem.com | 216.66 g/mol | 182.22 g/mol |

| CAS Number | 951885-56-6 vulcanchem.com | 6136-66-9 vulcanchem.com | 134-85-0 | 119-61-9 |

| Appearance | Likely a white to pale yellow crystalline solid | White to off-white crystalline powder | White crystalline solid | White solid |

| Melting Point | Not available | 97-99 °C | 75-78 °C | 47-51 °C |

| Boiling Point | 465.6 ± 30.0 °C (Predicted) | 366.6 ± 25.0 °C (Predicted) | 332 °C | 305.4 °C |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | Not available | Not available | 1.098 g/cm³ |

Note: Some data for this compound are predicted values due to the limited availability of experimental data.

Spectroscopic Data

Table 2: Expected ¹H NMR and ¹³C NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic Protons | 7.0 - 8.0 | Complex multiplet pattern characteristic of di-substituted benzene (B151609) rings. Protons adjacent to the iodine and sulfur atoms will have distinct shifts. |

| -CH₂- (Ethyl) | ~2.9 - 3.1 (quartet) | Methylene (B1212753) protons of the ethyl group coupled to the methyl protons. |

| -CH₃ (Ethyl) | ~1.2 - 1.4 (triplet) | Methyl protons of the ethyl group coupled to the methylene protons. |

| ¹³C NMR | ||

| Carbonyl Carbon (C=O) | > 190 | Typical chemical shift for a benzophenone carbonyl carbon. |

| Aromatic Carbons | 120 - 145 | Multiple signals for the aromatic carbons. |

| Carbon bonded to Iodine | ~95 - 105 | The heavy atom effect of iodine causes a significant upfield shift. |

| Carbon bonded to Sulfur | ~130 - 145 | Chemical shift influenced by the thioether group. |

| -CH₂- (Ethyl) | ~25 - 35 | |

| -CH₃ (Ethyl) | ~10 - 20 |

Table 3: Expected IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Expected Features | Rationale |

| IR Spectroscopy | ||

| C=O Stretch | ~1640 - 1660 cm⁻¹ (strong) | Characteristic of the benzophenone carbonyl group. |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850 - 3000 cm⁻¹ | |

| C-S Stretch | ~600 - 800 cm⁻¹ | |

| C-I Stretch | ~500 - 600 cm⁻¹ | |

| Mass Spectrometry (EI) | ||

| Molecular Ion [M]⁺ | m/z = 368 | Corresponding to the molecular weight of the compound. |

| Fragment Ions | [M-C₂H₅]⁺, [M-I]⁺, [C₆H₄I]⁺, [C₆H₄SC₂H₅]⁺, [C₆H₅CO]⁺ | Characteristic fragmentation pattern of benzophenones and related structures. The presence of the iodine isotope (¹²⁷I) will be a key feature. |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylsulfanylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZTCCHLQMVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256876 | |

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-56-6 | |

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of 4 Ethylthio 4 Iodobenzophenone

Exploration of Thioether Reactivity

The sulfur atom in the ethylthio group of 4-(Ethylthio)-4'-iodobenzophenone is a key site for various chemical reactions, including photoreduction, oxidation, and other sulfur-mediated transformations.

Photoreduction Pathways Involving Thioethers

The benzophenone (B1666685) moiety in this compound is a well-known chromophore that can be excited by UV light to its triplet state. In the presence of a hydrogen donor, this excited state can be reduced. Thioethers, such as the ethylthio group in the target molecule, can act as effective quenching agents for photoexcited benzophenone. The process can proceed via a charge-transfer interaction, where the sulfur atom donates an electron to the excited benzophenone, leading to the formation of a radical ion pair. Subsequent proton transfer can then result in the formation of a ketyl radical and a sulfur-centered radical. While direct studies on this compound are not extensively documented, the general mechanism of photoreduction of benzophenones by thioethers provides a strong basis for understanding its behavior.

Oxidation Reactions of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using various oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. ysu.amorganic-chemistry.orgorganic-chemistry.orgnih.govnih.gov For instance, mild oxidizing agents often favor the formation of the sulfoxide, while stronger oxidants or harsher conditions can lead to the fully oxidized sulfone.

The mechanism of thioether oxidation generally involves the nucleophilic attack of the sulfur atom on the oxidant. The electron-rich nature of the sulfur atom in the ethylthio group makes it prone to such reactions. The resulting sulfoxide and sulfone have significantly different electronic and steric properties compared to the parent thioether, which can be exploited in further synthetic transformations.

Table 1: General Conditions for Thioether Oxidation

| Oxidizing Agent | Typical Solvent | Product |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Sulfoxide/Sulfone |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Sulfoxide/Sulfone |

| Sodium Periodate (NaIO₄) | Methanol/Water | Sulfoxide |

| Potassium Permanganate (KMnO₄) | Acetone/Water | Sulfone |

This table presents generalized conditions and the outcome can be influenced by stoichiometry, temperature, and reaction time.

Sulfur-Mediated Transformations

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govyonedalabs.comnih.govresearchgate.netnih.gov This reaction is a powerful tool for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl group at the 4'-position.

The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgresearchgate.netorganic-chemistry.orgnih.govwikipedia.org This reaction is highly valuable for the synthesis of stilbene-like structures and other vinylated aromatic compounds.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov This reaction is instrumental in the synthesis of arylalkynes.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst | Base | Typical Solvent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF |

This table provides a general overview; specific conditions can vary based on the substrates and desired product.

Nickel-Catalyzed Coupling Reactions

In addition to palladium, nickel catalysts have emerged as powerful tools for cross-coupling reactions of aryl halides. nih.govnih.govnih.govresearchgate.netorganic-chemistry.orgrsc.org Nickel catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts and are often more cost-effective. Nickel-catalyzed coupling reactions of this compound with various coupling partners, such as organozinc reagents (Negishi coupling), are expected to proceed efficiently. These reactions typically involve the formation of an organonickel intermediate, which then undergoes reductive elimination to form the coupled product. The use of specific ligands is often crucial to control the reactivity and stability of the nickel catalyst.

Other Transition Metal-Mediated Transformations

The aryl iodide moiety in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. While palladium is a common choice, other transition metals like copper and rhodium can also mediate unique transformations.

Copper-Catalyzed Reactions: Copper-based catalysts are well-known to facilitate the coupling of aryl halides with a variety of nucleophiles, a reaction class often referred to as Ullmann-type couplings. researchgate.net In the context of this compound, the iodo-substituent can readily undergo copper-catalyzed C-N, C-O, and C-S bond formation. For instance, reaction with amines, phenols, or thiols in the presence of a copper(I) catalyst, often with a supporting ligand like phenanthroline, can lead to the corresponding substituted benzophenone derivatives. researchgate.netresearchgate.net The general mechanism is believed to involve oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to regenerate the catalyst. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a variety of transformations, including C-H activation and decarbonylation reactions. While less common for aryl iodides compared to palladium, rhodium complexes could potentially engage the C-I bond. More intriguingly, under certain conditions, rhodium catalysts can effect the decarbonylation of aromatic ketones, although this is a challenging transformation. youtube.com

The following table summarizes potential transition metal-mediated transformations of this compound at the aryl iodide position.

| Catalyst System | Nucleophile/Reagent | Product Type | Plausible Mechanism |

| CuI / Ligand | R-NH₂ | Aminated benzophenone | Ullmann Condensation |

| CuI / Ligand | R-OH | Ether-linked benzophenone | Ullmann Condensation |

| CuI / Ligand | R-SH | Thioether-linked benzophenone | Ullmann Condensation |

| Rh(I) Complex | - | De-carbonylated biaryl | Decarbonylation |

Reactions at the Ketone Carbonyl Group

The carbonyl group of the benzophenone core is a key reactive site, susceptible to nucleophilic attack and capable of undergoing photochemical reactions.

The electrophilic carbon atom of the carbonyl group in this compound is a target for various nucleophiles.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a classic method for the formation of tertiary alcohols. acs.orgacs.orglibretexts.orgyoutube.commasterorganicchemistry.com Reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. The reactivity of the ketone is influenced by the electronic effects of the substituents on the aromatic rings. acs.org

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. organicreactions.orgthermofisher.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Treatment of this compound with a phosphorus ylide (a Wittig reagent) would result in the formation of a substituted 1,1-diarylalkene, with the concomitant formation of triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. organic-chemistry.org

The table below outlines the expected products from these nucleophilic addition reactions.

| Reagent | Reaction Type | Product |

| R-MgX, then H₃O⁺ | Grignard Reaction | Tertiary Alcohol |

| Ph₃P=CHR | Wittig Reaction | 1,1-Diarylalkene |

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is initiated by the absorption of UV light to form an excited triplet state. nih.govnih.govacs.org This excited state can participate in a variety of reactions, most notably hydrogen atom abstraction (HAT).

In the presence of a suitable hydrogen donor, such as 2-propanol, the excited triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. nih.gov These radicals can then undergo dimerization to form a pinacol (B44631) or cross-coupling with other radicals present in the system. nih.gov The presence of the ethylthio group might also influence the photochemical behavior, as sulfur atoms can participate in photoinduced processes. acs.orgnih.gov For instance, intramolecular hydrogen abstraction from the ethyl group could occur, leading to different radical intermediates and subsequent products.

Investigation of Multireactive Centers and Chemoselectivity

The presence of three distinct reactive sites—the aryl iodide, the carbonyl group, and the thioether—in this compound raises important questions about chemoselectivity. youtube.comnih.govarxiv.orginternal-interfaces.de The ability to selectively target one functional group while leaving the others intact is a key challenge and a testament to the power of modern synthetic methods.

Competition between the Aryl Iodide and Carbonyl Group: In reactions involving nucleophiles, there is potential for competition between addition to the carbonyl group and substitution at the aryl iodide. Generally, strong, hard nucleophiles like Grignard reagents will preferentially attack the carbonyl carbon. masterorganicchemistry.com In contrast, transition metal-catalyzed reactions with softer nucleophiles can be directed to the aryl iodide. rsc.orgnih.govnih.govrsc.orgwhiterose.ac.uk The choice of reagent and reaction conditions is therefore crucial for controlling the outcome.

Role of the Thioether Group: The ethylthio group is generally less reactive than the other two functionalities under many conditions. However, the sulfur atom can act as a Lewis base and coordinate to transition metals, potentially influencing the catalytic cycle of reactions at the aryl iodide. Furthermore, under strongly oxidizing or reducing conditions, the thioether could be oxidized to a sulfoxide or sulfone, or cleaved, respectively.

Strategic Synthesis: The differential reactivity of the functional groups can be exploited in multi-step syntheses. For example, a Suzuki or Heck coupling could be performed at the aryl iodide position, followed by a Grignard addition to the carbonyl group. nih.govuwindsor.ca Alternatively, the carbonyl group could first be protected, allowing for selective transformations at the aryl iodide, followed by deprotection and further reaction at the carbonyl. The principles of chemoselectivity guide the strategic planning of synthetic routes to complex molecules derived from this versatile building block. nih.govyoutube.com

Photochemistry and Photophysical Behavior of 4 Ethylthio 4 Iodobenzophenone Analogues

Absorption and Emission Characteristics of Substituted Benzophenones

The electronic absorption spectrum of benzophenone (B1666685) is characterized by two primary transitions: a weak, longer-wavelength absorption corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength absorption from π→π* transitions within the aromatic rings and carbonyl group. scialert.net The positioning and intensity of these bands are sensitive to both solvent polarity and the electronic nature of substituents on the phenyl rings. scialert.netnih.gov

Substituents can induce a solvatochromic effect, where the absorption energies shift in response to the solvent's polarity. nih.gov For instance, in benzophenone itself, the π→π* transition exhibits a red shift (to longer wavelengths) in polar solvents, while the n→π* transition shows a blue shift (to shorter wavelengths) due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with protic solvents. scialert.net

In 4-(Ethylthio)-4'-iodobenzophenone, the substituents have distinct effects. The ethylthio (-SEt) group is an electron-donating group (donor, D) due to the lone pair electrons on the sulfur atom, while the benzophenone core acts as an electron acceptor (A). This donor-acceptor arrangement can lead to the emergence of an intramolecular charge transfer (ICT) band in the absorption spectrum. The iodine substituent, while being a halogen, primarily influences the excited-state decay pathways through the heavy-atom effect rather than causing major shifts in the primary absorption bands, although some minor shifts are expected. Studies on p-iodobenzophenone show its absorption pattern is similar to the parent benzophenone. bgsu.edu The combination of these substituents is expected to result in a complex absorption profile with contributions from local n→π* and π→π* transitions, overlaid with a charge-transfer band.

The emission properties of benzophenone derivatives are typically dominated by phosphorescence from the lowest triplet state (T₁) at low temperatures, as fluorescence from the lowest singlet state (S₁) is generally inefficient due to extremely rapid intersystem crossing (ISC).

| Compound | Solvent | Absorption Maxima (λ_max) | Notes |

| Benzophenone | n-hexane | 247.6 nm (π→π), 338 nm (n→π) | The n→π* transition is weak. |

| Benzophenone | Ethanol | 252.7 nm (π→π), 330 nm (n→π) | Shows a red shift for π→π* and a blue shift for n→π* in polar solvent. scialert.net |

| 4,4'-Dimethoxybenzophenone | Various | ~288 nm | Electron-donating groups cause a red shift compared to benzophenone. acs.org |

| p-Iodobenzophenone | Acetonitrile | Not specified, but similar to parent | The primary effect of iodine is on excited-state kinetics, not absorption maxima. bgsu.edu |

| This compound | N/A | Estimated ~290-350 nm | Expected to show a red-shifted absorption due to the donor-acceptor character, with contributions from local and CT transitions. |

Intersystem Crossing (ISC) Processes in Benzophenone Derivatives

Benzophenone is a classic example of a molecule that undergoes highly efficient intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity. Upon photoexcitation to the first excited singlet state (S₁), which has nπ* character, benzophenone rapidly crosses over to the triplet manifold. The ISC rate in benzophenone is exceptionally fast, occurring on a sub-picosecond timescale. nih.govacs.org

The mechanism for this rapid ISC is governed by El-Sayed's rules, which state that ISC is most efficient when it involves a change in the electronic orbital type. In benzophenone, the S₁(n,π) → T₁(π,π) transition is spin-forbidden but orbitally allowed, leading to a high ISC rate. Computational and experimental studies suggest the process is more complex, often involving an intermediate triplet state, T₂. d-nb.infoacs.org The preferred pathway is often S₁(n,π) → T₂(π,π), followed by rapid internal conversion from T₂ to T₁(n,π). nih.govacs.org The efficiency and rate of ISC can be influenced by factors such as solvent interactions and temperature. nih.govd-nb.info For example, hydrogen bonding to the carbonyl group in protic solvents can alter the energy levels of the nπ and ππ* states, thereby modifying the ISC rate. nih.govacs.org

In this compound, the ISC rate is expected to be even faster than in the parent molecule. This is primarily due to the presence of the iodine atom, which introduces a significant internal heavy-atom effect, enhancing spin-orbit coupling (SOC). rsc.orgresearchgate.net This enhanced SOC provides a more efficient channel for the spin-flip required for the S₁ → T₁ transition, further accelerating what is already a very rapid process.

Thermally Activated Delayed Fluorescence (TADF) in Benzophenone-Based Systems

Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that allows for the harvesting of triplet excitons for light emission, a process crucial for high-efficiency organic light-emitting diodes (OLEDs). TADF occurs in molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is very small (typically < 0.2 eV). acs.org In such systems, triplet excitons formed via ISC can return to the S₁ state through a process called reverse intersystem crossing (rISC), which is fueled by thermal energy. These repopulated S₁ states can then decay radiatively, producing fluorescence on a much longer timescale (delayed fluorescence) than prompt fluorescence.

Benzophenone itself is not a TADF emitter due to its relatively large ΔE_ST. However, benzophenone derivatives can be engineered to exhibit TADF. acs.orgacs.org The key strategy is to attach strong electron-donating groups to the benzophenone acceptor core. nih.govelsevierpure.com This donor-acceptor (D-A) architecture leads to the formation of a charge-transfer (CT) excited state, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. This spatial separation significantly reduces the ΔE_ST, making rISC possible. acs.org

For this compound, the ethylthio group acts as a modest electron donor. While a D-A structure exists, the donor strength of the thioether is weaker compared to groups like carbazole, which are commonly used in high-performance TADF emitters. elsevierpure.comrsc.orgrsc.org Therefore, while a reduction in ΔE_ST is expected, it may not be sufficient to induce strong TADF. Furthermore, the heavy-atom effect from the iodine atom would strongly favor ISC (S₁ → T₁) and phosphorescence (T₁ → S₀) over rISC (T₁ → S₁), making TADF less likely to be a dominant decay pathway.

Influence of Thioether and Aryl Iodide Substituents on Excited State Dynamics

The combination of a thioether and an aryl iodide substituent creates a fascinating interplay of electronic and spin effects that govern the excited-state dynamics of the benzophenone core.

The heavy atom effect describes the ability of heavy atoms (like bromine or iodine) to increase the rate of spin-forbidden processes by enhancing spin-orbit coupling (SOC). rsc.orgnih.gov SOC is a relativistic interaction between the electron's spin magnetic moment and its orbital magnetic moment. kuleuven.beaps.org In molecules containing heavy atoms, where electrons have high orbital velocities, this interaction becomes more pronounced. It mixes singlet and triplet character into the electronic states, effectively relaxing the spin selection rules.

In this compound, the iodine atom acts as a potent internal heavy atom. This has several key consequences:

Accelerated Intersystem Crossing: The rate of S₁ → T₁ ISC is dramatically increased compared to unsubstituted benzophenone. bgsu.edu

Enhanced Phosphorescence: The rate of the spin-forbidden T₁ → S₀ radiative decay (phosphorescence) is increased, potentially leading to a higher phosphorescence quantum yield.

Quenching of Fluorescence: The extremely fast ISC effectively outcompetes fluorescence, leading to a very low or non-existent fluorescence quantum yield.

Studies comparing benzophenone and its halogenated derivatives have consistently shown that the rate of ISC increases with the atomic number of the halogen, confirming the role of SOC. rsc.orgresearchgate.netrsc.org

In donor-acceptor molecules, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, where significant electron density moves from the donor moiety to the acceptor moiety. rsc.orgnih.gov In this compound, the ethylthio group serves as the electron donor and the benzophenone core as the acceptor.

Photoreactivity and Photoinitiation Mechanisms of Benzophenone-Thioether Hybrids

Benzophenone and its derivatives are archetypal Type II photoinitiators, widely used to trigger free radical polymerization upon UV irradiation. researchgate.net The photoinitiation mechanism involves the excited triplet state of the benzophenone.

Excitation and ISC: The benzophenone molecule absorbs a photon and, via rapid ISC, forms the highly reactive T₁ state.

Hydrogen Abstraction: The triplet benzophenone, which has radical character on its carbonyl oxygen, abstracts a hydrogen atom from a suitable donor (a co-initiator), typically an amine or an alcohol. This produces a ketyl radical and a radical from the co-initiator.

Initiation: The radical generated from the co-initiator then initiates the polymerization of monomers.

The presence of a thioether group within the photoinitiator structure, as in this compound, can introduce alternative initiation pathways. Thioether moieties can themselves participate in photochemical reactions. Some benzophenone-thioether hybrids are known to undergo photodissociation. For example, a bond adjacent to the sulfur atom (e.g., a C-S bond) can cleave upon excitation, generating radicals directly without the need for a separate co-initiator. researchgate.net This would classify it as a Type I photoinitiator.

Therefore, this compound has the potential to act as a hybrid photoinitiator. It can function as a Type II initiator via hydrogen abstraction by its triplet state, a process made highly efficient by the fast ISC. Simultaneously, it might undergo Type I cleavage involving the thioether group. The combination of a benzophenone core with a triphenylamine (B166846) donor has been shown to create highly efficient photoinitiators for LED-based polymerization, highlighting the potential of such hybrid structures. sci-hub.senih.gov The high molecular weight and functionality can also reduce migration issues in cured polymers, which is a significant industrial advantage. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It is a method that determines the electronic properties of a many-body system based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, especially for larger molecules, without significant loss of accuracy. nih.gov

For 4-(Ethylthio)-4'-iodobenzophenone, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule on its potential energy surface. nih.gov This optimized structure is confirmed as a true minimum by ensuring the absence of any imaginary frequencies in a subsequent vibrational frequency analysis. nih.gov From this optimized geometry, a wealth of electronic properties can be calculated.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and potentially the sulfur atom, indicating sites susceptible to electrophilic attack. In contrast, positive potential regions would highlight areas prone to nucleophilic attack.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption and emission spectra. researchgate.netresearchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the transition energies and their corresponding oscillator strengths. The oscillator strength indicates the probability of a particular electronic transition occurring. The calculated wavelength of maximum absorption (λmax) can then be compared with experimental spectroscopic data to validate the computational model. researchgate.netresearchgate.net These calculations can also help assign the nature of the electronic transitions, for instance, whether they are n→π* or π→π* transitions, which involve the promotion of an electron from a non-bonding or pi-bonding orbital to an anti-bonding pi orbital, respectively.

Analysis of Singlet-Triplet Energy Gaps (ΔEST) and Spin-Orbit Coupling (SOC)

The study of singlet and triplet excited states is particularly important for understanding the photophysical properties of molecules, such as phosphorescence and intersystem crossing. The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1) is the singlet-triplet energy gap (ΔEST).

A small ΔEST is a key characteristic of molecules that can undergo efficient intersystem crossing, a process where the molecule changes its spin state from singlet to triplet. Spin-Orbit Coupling (SOC) is the interaction between the electron's spin and its orbital motion around the nucleus. This interaction is the primary mechanism that facilitates the formally "forbidden" intersystem crossing. The presence of a heavy atom, such as iodine in this compound, is known to significantly enhance SOC due to the increased influence of the nucleus on the electron's spin.

Computational methods can calculate both the ΔEST and the SOC matrix elements. A large SOC value, coupled with a small ΔEST, would suggest that this compound could be an efficient photosensitizer or exhibit phosphorescence, as the population of the triplet state would be favored.

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of their movements. frontiersin.org

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD can reveal the preferred dihedral angles and the flexibility of the molecule in different solvents or in a condensed phase. mdpi.com This is crucial as the conformation can significantly impact the molecule's properties and its interactions with other molecules. mdpi.com

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as in a solution or at an interface. For instance, simulations could model its interaction with solvent molecules, revealing details about the solvation shell and preferential binding sites. If this molecule were being studied for a biological application, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netjppres.com

Mechanistic Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to elucidate reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational technique used to map out the energy profile of a chemical reaction. A reaction coordinate is a geometric parameter that changes continuously along the reaction pathway, from reactants to products. By calculating the energy of the system at various points along this coordinate, a potential energy surface for the reaction can be constructed.

For a potential reaction involving this compound, this analysis would involve identifying the transition state—the highest energy point along the reaction coordinate that separates reactants from products. The structure of the transition state provides critical information about the geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. By mapping the entire reaction pathway, computational chemists can gain a detailed understanding of the step-by-step mechanism of a chemical transformation.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For benzophenone (B1666685) and its derivatives, photochemical reactions are of particular interest. Upon absorption of UV light, benzophenone is excited to a singlet state (S1), which then rapidly undergoes intersystem crossing to a triplet state (T1). This triplet state is a diradical and is responsible for many of the photochemical reactions of benzophenone, such as hydrogen abstraction.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to study these excited states and the transition states of their subsequent reactions. nih.govbris.ac.uk For instance, studies on benzophenone have utilized DFT/TD-DFT calculations to investigate the energetics of the S1 and T1 states and the pathways of photochemical reactions. nih.gov These calculations can determine the geometries of the excited states and the transition state structures for processes like hydrogen abstraction from a solvent or another molecule.

In the case of this compound, the substituents would be expected to influence the properties of the excited states and, consequently, the transition states of its reactions. The ethylthio group, being electron-donating, and the iodo group, being electron-withdrawing and a heavy atom, would likely affect the energy levels of the frontier molecular orbitals and the spin-orbit coupling, which is crucial for intersystem crossing.

A hypothetical transition state for a hydrogen abstraction reaction involving the triplet state of this compound could be modeled computationally. The table below illustrates the types of parameters that would be calculated to characterize such a transition state, based on typical computational studies of benzophenone derivatives.

| Parameter | Description | Hypothetical Value for a Benzophenone Derivative |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 2-10 kcal/mol |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -200 to -1000 cm⁻¹ |

| Key Bond Distances | The lengths of the forming and breaking bonds at the transition state. | C=O bond elongation, partial C-H and O-H bonds |

| Spin Density Distribution | The localization of the unpaired electrons in the triplet state. | Primarily on the carbonyl oxygen and aromatic rings |

This table is illustrative and based on general findings for benzophenone derivatives, not specific experimental or calculated data for this compound.

The heavy iodine atom in this compound would likely enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially leading to a higher quantum yield for triplet state formation. Computational studies could quantify this effect by calculating spin-orbit coupling matrix elements.

In Silico Design and Prediction of Novel Benzophenone-Based Compounds

In silico methods are invaluable for the rational design of new molecules with desired properties, saving significant time and resources compared to a purely synthetic approach. Benzophenone derivatives are designed for various applications, such as photosensitizers, UV absorbers, and as building blocks for larger, more complex molecules. rsc.org

The design process often starts with a known compound, like benzophenone, and then computationally explores the effects of different substituents on its electronic and photophysical properties. For example, if the goal is to design a photosensitizer that absorbs at a longer wavelength, substituents can be computationally screened for their ability to lower the S1-T1 energy gap.

The unique combination of an electron-donating ethylthio group and an electron-withdrawing, heavy iodo group in this compound makes it an interesting scaffold for in silico design. These substituents create a "push-pull" system, which can lead to interesting charge-transfer characteristics in the excited state. acs.org

Computational screening of novel benzophenone derivatives could involve the following steps:

Library Generation: A virtual library of compounds is created by systematically varying the substituents on the benzophenone core.

Property Calculation: For each compound in the library, key properties are calculated using quantum chemical methods. These could include absorption wavelengths, triplet state energies, and redox potentials.

Filtering and Selection: The library is filtered based on the desired property criteria, and promising candidates are selected for further investigation or synthesis.

The table below shows a hypothetical example of how in silico screening could be used to identify benzophenone derivatives with tuned photophysical properties, starting from a parent structure like this compound.

| Compound | Substituent at C4 | Substituent at C4' | Calculated Max Absorption (nm) | Calculated Triplet Energy (kcal/mol) |

| 1 | -SCH₂CH₃ | -I | 350 | 68 |

| 2 | -N(CH₃)₂ | -I | 380 | 65 |

| 3 | -SCH₂CH₃ | -CN | 360 | 67 |

| 4 | -OCH₃ | -Br | 340 | 69 |

This table presents hypothetical data to illustrate the concept of in silico screening and does not represent actual experimental or calculated values.

Through such in silico design and prediction, novel benzophenone-based compounds with tailored properties can be identified for specific applications, such as photodynamic therapy, where precise control over the absorption wavelength and triplet state energy is crucial. The computational investigation of such compounds provides a powerful and efficient pathway to the discovery of new functional molecules.

Advanced Materials Science Applications of Functionalized Benzophenones

Application in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The efficiency and stability of these devices are highly dependent on the molecular properties of the organic materials used within their emissive layers. Functionalized benzophenones are a class of compounds that have been explored for various roles in OLEDs, owing to their tunable photophysical properties.

As Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This process can theoretically enable internal quantum efficiencies of up to 100% in OLEDs, making it a highly sought-after property for third-generation emitters. The design of efficient TADF molecules typically requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states.

As of the current available scientific literature, there is no specific research detailing the synthesis or evaluation of 4-(Ethylthio)-4'-iodobenzophenone as a thermally activated delayed fluorescence emitter. While the benzophenone (B1666685) core is a common building block in photochemistry, specific studies on the TADF properties of this particular substituted derivative have not been reported.

As Host Materials for Phosphorescent Emitters

In many high-efficiency OLEDs, phosphorescent emitters are dispersed within a host material. The host material plays a crucial role in facilitating charge transport and transferring energy to the phosphorescent guest. An effective host material must possess a high triplet energy to prevent back energy transfer from the guest, as well as good thermal and morphological stability.

There is currently no published research specifically investigating the use of This compound as a host material for phosphorescent emitters in OLEDs. The suitability of a compound for this application would require detailed studies of its triplet energy level, charge transport characteristics, and compatibility with common phosphorescent dopants, none of which are presently available in public databases for this specific molecule.

Role in Polymer Chemistry and Advanced Coatings

The unique photoreactive properties of the benzophenone moiety make it a valuable component in polymer chemistry, particularly in applications that are initiated by light. These applications range from the rapid curing of coatings to the synthesis of complex, high-performance polymers.

Photoinitiator Systems for Photopolymerization

Photopolymerization is a process where light is used to initiate a polymerization reaction, rapidly converting a liquid monomer and oligomer formulation into a solid polymer. This technology is fundamental to advanced coatings, inks, adhesives, and 3D printing. Photoinitiators are compounds that absorb light and generate reactive species, such as free radicals, which in turn initiate the polymerization.

Benzophenone and its derivatives are well-known Type II photoinitiators. They typically initiate polymerization by abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine, upon excitation by UV light. This process generates the radicals necessary to start the polymerization chain reaction.

While specific studies on This compound as a photoinitiator are not detailed in readily accessible literature, research into related structures suggests its potential in this area. For instance, patents describe polymerizable benzophenone derivatives containing sulfur linkages, such as 4-[(4-methacrylamido) phenylthio] benzophenone, for use in photopolymerization systems. The presence of the ethylthio group in This compound may influence its photochemical properties, such as its absorption spectrum and its efficiency in radical generation. The iodine atom could also affect the molecule's photoreactivity, potentially participating in the initiation process or influencing intersystem crossing rates. However, without specific experimental data, its efficiency and mechanism as a photoinitiator remain speculative.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be tailored by carefully selecting the monomers, making them promising materials for applications in gas storage, catalysis, and sensing.

The integration of specific functional molecules into the framework of a COF can impart unique properties. However, a review of the current scientific literature indicates that there are no reports on the use of This compound as a building block or functional component in the synthesis of covalent organic frameworks.

Development of Novel Polymeric Structures

The development of novel polymeric structures often relies on the use of monomers with specific functional groups that can either be polymerized or serve as sites for post-polymerization modification. The benzophenone moiety can be incorporated into polymer chains to create photoreactive polymers that can be crosslinked or modified upon exposure to light.

There is no specific information available in the scientific literature regarding the use of This compound in the synthesis of novel polymeric structures. Research in this area would be required to determine its reactivity in polymerization reactions and the properties of any resulting polymers.

Potential in Optoelectronic and Photosensitive Materials

The unique molecular architecture of this compound, which combines a photosensitive benzophenone core with an electron-donating ethylthio group and a heavy iodine atom, positions it as a compound of significant interest for applications in optoelectronic and photosensitive materials. The interplay between these functional groups can give rise to desirable photophysical and electronic properties, making it a candidate for roles such as sensitizers in photopolymerization and components in charge transport layers.

Sensitizers and Photoreceptors

In the realm of photosensitive materials, particularly in photopolymerization, benzophenone and its derivatives are well-established as Type II photoinitiators. nih.govedinst.com These molecules, upon absorption of UV light, transition to an excited triplet state and can then abstract a hydrogen atom from a co-initiator, typically an amine or an alcohol, to generate free radicals that initiate polymerization. bris.ac.ukresearchgate.net The efficiency of this process is intrinsically linked to the photophysical properties of the benzophenone derivative.

The presence of the iodine atom in this compound is expected to significantly influence its performance as a sensitizer (B1316253) due to the "heavy atom effect". This effect is known to enhance the rate of intersystem crossing (ISC) from the initially excited singlet state (S₁) to the reactive triplet state (T₁). nih.govox.ac.uk In benzophenone itself, the ISC rate constant is already very high, on the order of 10¹¹ s⁻¹. ox.ac.uk The introduction of a heavy atom like iodine can further facilitate this spin-forbidden transition, leading to a higher quantum yield of triplet state formation. nih.gov A higher triplet quantum yield generally translates to more efficient initiation of polymerization.

Furthermore, the ethylthio group, being an electron-donating substituent, can modulate the absorption characteristics of the molecule. Electron-donating groups on the benzophenone scaffold can lead to a red-shift in the absorption spectrum, potentially allowing for sensitization with longer wavelength light sources like LEDs. researchgate.net This is a crucial aspect for modern applications such as 3D printing and the curing of coatings under milder conditions. researchgate.net The combination of the heavy atom effect and the electronic influence of the ethylthio group could therefore result in a highly efficient photoinitiator.

Charge Transport Materials

The application of benzophenone derivatives extends to organic light-emitting diodes (OLEDs), where they can function as host materials in the emissive layer. bris.ac.uk The benzophenone core is electron-deficient and possesses a twisted geometry, which helps in reducing intermolecular interactions and self-quenching effects. bris.ac.uk When combined with electron-donating units, this framework can create molecules with intramolecular charge transfer (CT) states, which are beneficial for OLED performance. bris.ac.uk

In this compound, the ethylthio group acts as an electron donor, while the iodobenzophenone moiety serves as the electron-accepting part. This donor-acceptor structure can facilitate the formation of charge transfer states upon excitation. The presence of sulfur in the ethylthio group and iodine can also influence the charge transport properties. Thiophene-based materials, which are structurally related to the ethylthio substituent, have shown excellent optical and charge transport properties in organic electronics. unipd.itnih.gov

The transport of charge carriers (holes and electrons) through a thin film of such a material is critical for the efficiency of an optoelectronic device. While direct measurements of charge carrier mobility for this compound are not documented in the available literature, studies on oriented thin films of other organic semiconductors, such as benzodithiophene covalent organic frameworks, highlight the importance of molecular stacking and orientation for efficient charge transport. acs.org The specific arrangement of this compound molecules in a solid-state film would dictate its charge transport capabilities. The interplay of the sulfur and iodine atoms could potentially lead to specific intermolecular interactions that favor charge hopping between adjacent molecules.

Structure-Property Relationships in Material Performance

The performance of this compound in any material application is fundamentally governed by the relationship between its molecular structure and its resulting photophysical and electronic properties.

The key structural features of this compound are:

The Benzophenone Core: This provides the fundamental photoactive properties, including strong UV absorption and the ability to form a long-lived triplet state. bris.ac.uk

The 4'-Iodo Substituent: The heavy iodine atom is expected to enhance the spin-orbit coupling, thereby increasing the rate of intersystem crossing and the triplet state quantum yield. nih.govnih.gov This is a classic example of the heavy atom effect, which can, however, also shorten the triplet state lifetime. acs.org

The 4-(Ethylthio) Substituent: This electron-donating group can influence the energy levels of the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can affect the absorption wavelength, the energy of the excited states, and the charge transfer characteristics. researchgate.netnih.gov The sulfur atom can also participate in intermolecular interactions, potentially influencing the solid-state packing and charge transport properties.

The combination of these substituents creates a molecule with a complex interplay of effects. For instance, while the iodine atom enhances triplet formation, the ethylthio group's electron-donating nature could lead to the formation of a charge-transfer excited state. The relative energies of the locally excited triplet state and the charge-transfer state would be a critical determinant of the molecule's photochemical behavior.

To illustrate the influence of substituents on the photophysical properties of benzophenone derivatives, the following table presents data for related compounds.

| Compound Name | Maximum Absorption Wavelength (λmax) | Triplet State Lifetime (τT) | Notes |

| Benzophenone | ~252 nm, ~340 nm | Milliseconds (at low temp) to microseconds (at room temp) edinst.comedinst.com | Parent compound, efficient intersystem crossing. ox.ac.uk |

| 4-Iodobenzophenone | Not specified | Shorter than benzophenone (expected due to heavy atom effect) | The heavy atom effect increases the rate of both population and depopulation of the triplet state. bgsu.edu |

| Benzophenones with electron-donating groups | Red-shifted absorption | - | Enhanced molar extinction coefficients and potential for visible light absorption. researchgate.net |

This table is illustrative and compiled from general knowledge of benzophenone photochemistry, as specific comparative data for this compound was not found in the searched literature.

Q & A

Q. Table 1: Representative Synthetic Yields

| Precursor | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | 68 | 97 |

| 4-Ethylthiophenol | CuI/1,10-phenanthroline | 72 | 95 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitution (e.g., aromatic proton splitting patterns and thiomethyl group integration) .

- Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks ([M+H]⁺ expected at m/z 386.94 for C₁₅H₁₃IOS) .

- Elemental analysis : Match experimental C, H, S, and I percentages with theoretical values (e.g., C: 46.40%, H: 3.37%, S: 8.27%, I: 32.70%) .

- Melting point : Compare observed values (e.g., 112–114°C) with literature to assess purity .

Advanced: How can researchers resolve contradictions in reported reactivity of the ethylthio group in cross-coupling reactions?

Answer:

Discrepancies often arise from:

- Steric vs. electronic effects : The ethylthio group’s electron-donating nature may compete with steric hindrance. Use Hammett σ⁺ values to predict electronic contributions and DFT calculations to model transition states .

- Reaction monitoring : Employ in-situ IR or GC-MS to detect intermediates (e.g., thiolate anions) that may deactivate catalysts .

- Replicate studies : Cross-validate results using alternative catalysts (e.g., NiCl₂ vs. Pd) and solvents to isolate variables .

Advanced: What mechanistic insights explain the selectivity of iodine substitution in this compound derivatives?

Answer:

Selectivity is governed by:

- Aromatic ring activation : The para-iodo group directs electrophilic substitution via resonance stabilization. Kinetic studies (e.g., deuterium exchange experiments) can quantify activation effects .

- Leaving group ability : Iodine’s superior leaving group capacity (vs. Br or Cl) facilitates nucleophilic displacement. Compare reaction rates under identical conditions using halogenated analogs .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition state geometries and charge distribution .

Advanced: How does the ethylthio group influence the photophysical properties of this compound?

Answer:

The ethylthio group impacts:

- UV-Vis absorption : Bathochromic shifts due to extended conjugation. Measure λₘₐ₋ in ethanol (e.g., ~290 nm) and compare with non-thio analogs .

- Fluorescence quenching : Heavy atom effect from iodine enhances intersystem crossing. Use time-resolved fluorescence spectroscopy to quantify triplet-state lifetimes .

- Solvatochromism : Assess polarity-dependent emission shifts in solvents of varying dielectric constants (e.g., cyclohexane vs. DMSO) .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for reproducibility?

Answer:

- Process optimization : Replace batch reactors with flow chemistry systems to improve heat/mass transfer and reduce side reactions .

- Quality control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate purity .

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing full experimental details (e.g., stirring rates, drying times) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.